molecular formula C6H7NO3S B1583544 4-Methylpyridine-3-sulfonic acid CAS No. 4808-71-3

4-Methylpyridine-3-sulfonic acid

Cat. No.: B1583544
CAS No.: 4808-71-3
M. Wt: 173.19 g/mol
InChI Key: YQNKGAZLNOIECR-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfonic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a methyl group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-methylpyridine. This process typically requires the use of concentrated sulfuric acid or oleum at elevated temperatures. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group. The intermediate pyridine-3-sulfonyl chlorides formed in this process are then hydrolyzed to yield the sulfonic acid .

Industrial Production Methods: Industrial production of this compound often employs the direct sulfonation method due to its efficiency and scalability. This method involves the reaction of 4-methylpyridine with concentrated sulfuric acid or oleum under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide and various catalysts are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

4-Methylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyridine-3-sulfonic acid: Lacks the methyl group at the 4-position.

    4-Methylpyridine: Lacks the sulfonic acid group at the 3-position.

    3-Aminopyridine: Contains an amino group instead of a sulfonic acid group.

Uniqueness: 4-Methylpyridine-3-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNKGAZLNOIECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281045
Record name 4-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-71-3
Record name 4808-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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